molecular formula C10H14O B3342412 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- CAS No. 20548-00-9

2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-

Cat. No.: B3342412
CAS No.: 20548-00-9
M. Wt: 150.22 g/mol
InChI Key: MCGQFKNFKWPWAA-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- is an organic compound with the molecular formula C10H14O. It is also known by its CAS number 20548-00-9. This compound is characterized by a cyclohexenone ring with three methyl groups and a methylene group attached, making it a highly substituted cyclohexenone derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- can be achieved through various methods. One common approach involves the controlled hydrogenation of isophorone, which is a precursor compound. This reaction typically requires specific catalysts and conditions to ensure selective hydrogenation .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes, utilizing advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to maintain the integrity of the methylene and methyl groups during the process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- involves its interaction with various molecular targets and pathways. As a highly reactive electrophile, it can participate in Michael addition reactions, where it reacts with nucleophiles to form covalent bonds. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- is unique due to the presence of the methylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

3,5,5-trimethyl-4-methylidenecyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-9(11)6-10(3,4)8(7)2/h5H,2,6H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGQFKNFKWPWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348889
Record name 2-cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20548-00-9
Record name 4-Methyleneisophorone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLENEISOPHORONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5MU2X8KSH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-
Reactant of Route 2
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-
Reactant of Route 3
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-
Reactant of Route 4
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-
Reactant of Route 5
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-
Reactant of Route 6
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-

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